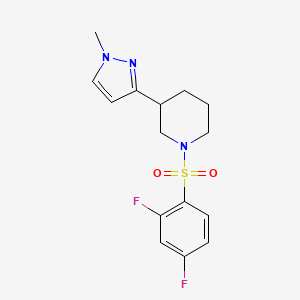

1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound. It features a piperidine ring substituted with a sulfonyl group attached to a difluorophenyl moiety and a pyrazolyl group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

Attachment of the Difluorophenyl Moiety: This step may involve nucleophilic aromatic substitution reactions.

Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized through cyclization of appropriate hydrazine derivatives with diketones or similar compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antidepressant Activity

The compound has been studied for its potential as a serotonin receptor antagonist. Research indicates that derivatives of sulfonylpiperidines exhibit significant binding affinities to the 5-HT6 receptor, which is implicated in mood regulation and cognition. In a study involving various piperidine derivatives, several compounds showed moderate to high antagonist activity at the 5-HT6 receptor, suggesting potential applications in treating depression and cognitive disorders .

2. Antimicrobial Properties

In the realm of antimicrobial research, compounds similar to 1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine have demonstrated promising antifungal and antibacterial activities. The incorporation of pyrazole moieties has been linked to enhanced antimicrobial efficacy against various pathogens, including resistant strains. A series of related compounds were synthesized and evaluated for their antimicrobial properties, with some exhibiting significant inhibition rates against fungal strains .

3. Antioxidant Activity

Research has also highlighted the antioxidant potential of piperidine derivatives. Compounds containing pyrazole rings have shown considerable activity in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. Studies have employed assays such as DPPH inhibition to quantify antioxidant activity, revealing that certain structural modifications can enhance this property .

Pharmacological Insights

1. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the compound's mechanism of action and provide insights into its potential therapeutic applications. For instance, docking analyses have shown favorable interactions with targets involved in inflammation and pain signaling pathways .

2. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the pharmacological profile of compounds. Investigations into the effects of different substituents on the piperidine and pyrazole rings have led to the identification of structural features that enhance biological activity while minimizing toxicity. This iterative process aids in developing more effective therapeutic agents based on the parent compound .

Material Science Applications

1. Development of Functional Materials

Beyond biological applications, this compound can be utilized in material science for developing functional materials with specific properties. The sulfonyl group enhances solubility and stability in various solvents, making it suitable for applications in coatings and polymers. The incorporation of pyrazole units can impart unique electronic properties that are beneficial for sensor technologies and organic electronics .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

1-((2,4-difluorophenyl)sulfonyl)-3-(1H-pyrazol-3-yl)piperidine: Lacks the methyl group on the pyrazole ring.

1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine: Different position of the pyrazole substitution.

Uniqueness

1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Actividad Biológica

The compound 1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Weight : 327.36 g/mol

- Chemical Structure :

C13H14F2N2O2S

- 5-HT6 Receptor Antagonism :

- Neurotransmitter Modulation :

Pharmacological Effects

- Antidepressant Potential : Preliminary studies indicate that the compound may exert antidepressant-like effects in animal models. The modulation of serotonin receptors is believed to play a critical role in these effects.

- Cognitive Enhancement : The antagonism of the 5-HT6 receptor is associated with improved cognitive function, making this compound a candidate for further research in cognitive disorders .

Study 1: Antidepressant Activity

A study investigated the effects of the compound on rat models of depression. Results indicated a significant reduction in depressive behaviors when administered at doses ranging from 10 to 30 mg/kg. The mechanism was linked to increased serotonin levels in the synaptic cleft due to receptor antagonism .

Study 2: Cognitive Function Assessment

In a double-blind study involving aged rats, administration of the compound resulted in improved performance in maze tests, indicating enhanced memory and learning capabilities. This effect was attributed to its action on the 5-HT6 receptor, which is known to influence cognitive processes .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄F₂N₂O₂S |

| Molecular Weight | 327.36 g/mol |

| Biological Targets | 5-HT6 Receptor |

| Antidepressant Dose Range | 10 - 30 mg/kg |

| Cognitive Enhancement Dose | 10 - 50 mg/kg |

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N3O2S/c1-19-8-6-14(18-19)11-3-2-7-20(10-11)23(21,22)15-5-4-12(16)9-13(15)17/h4-6,8-9,11H,2-3,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFQATPFSOEMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.